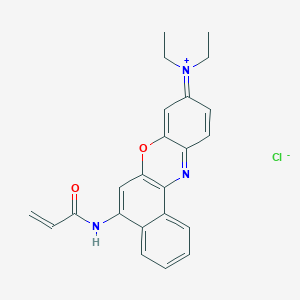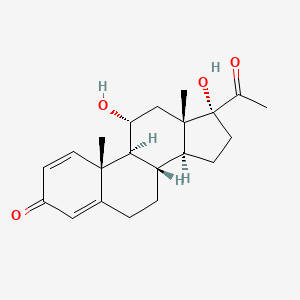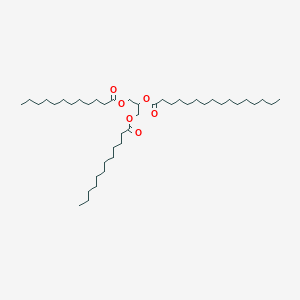
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is a complex ester compound with the molecular formula C({41})H({78})O(_{6}). This compound is part of a class of molecules known as triglycerides, which are esters derived from glycerol and three fatty acids. It is characterized by the presence of palmitic acid and dodecanoic acid moieties, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of glycerol with palmitic acid and dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol, palmitic acid, and dodecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, producing new esters and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and dodecanoic acid.
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: New esters and alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing fatty acids that participate in various metabolic pathways. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
Propane-1,2,3-triyl trioleate: Contains oleic acid instead of palmitic and dodecanoic acids.
Propane-1,2,3-triyl tridodecanoate: Contains only dodecanoic acid chains.
Uniqueness
2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is unique due to its specific combination of palmitic and dodecanoic acid moieties, which confer distinct physical and chemical properties. This combination affects its melting point, solubility, and interaction with biological membranes, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C43H82O6 |
|---|---|
Molekulargewicht |
695.1 g/mol |
IUPAC-Name |
1,3-di(dodecanoyloxy)propan-2-yl hexadecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-26-23-17-14-11-8-5-2)39-48-42(45)36-33-30-27-24-18-15-12-9-6-3/h40H,4-39H2,1-3H3 |
InChI-Schlüssel |
MCELKWUXVWSVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


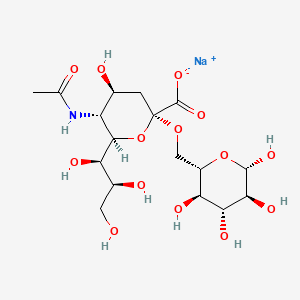
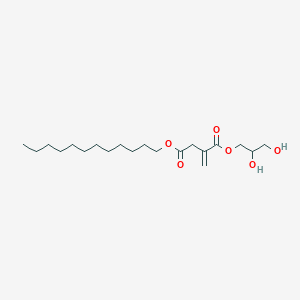
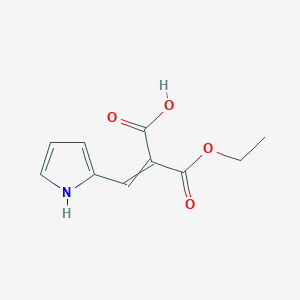
![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)
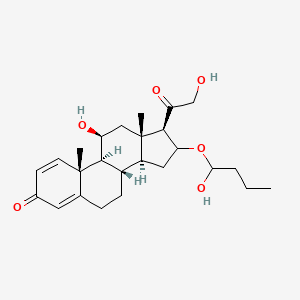
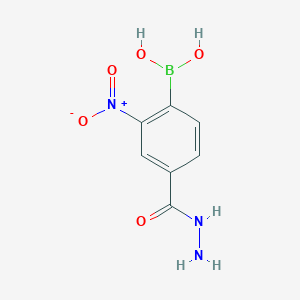
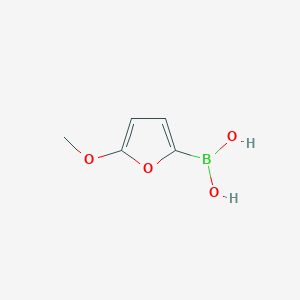
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
